(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt
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Overview
Description
(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a phenyl ring substituted with a pentan-3-yloxy group and a methanamine group, combined with trifluoroacetic acid to form a salt. The presence of the trifluoroacetic acid moiety enhances its stability and solubility, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt typically involves a multi-step process. The initial step often includes the alkylation of phenol with 3-pentanol to form 2-(Pentan-3-yloxy)phenol. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to yield (2-(Pentan-3-yloxy)phenyl)methanamine. Finally, the amine is reacted with trifluoroacetic acid to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, secondary or tertiary amines, and various substituted phenyl derivatives.
Scientific Research Applications
(2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-(Butan-2-yloxy)phenyl)methanamine trifluoroacetic acid salt
- (2-(Hexan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt
- (2-(Pentan-3-yloxy)phenyl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (2-(Pentan-3-yloxy)phenyl)methanamine trifluoroacetic acid salt offers unique properties such as enhanced stability and solubility due to the trifluoroacetic acid moiety. These characteristics make it particularly valuable for specific research and industrial applications where these properties are crucial.
Properties
CAS No. |
918811-98-0 |
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Molecular Formula |
C14H20F3NO3 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
(2-pentan-3-yloxyphenyl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H19NO.C2HF3O2/c1-3-11(4-2)14-12-8-6-5-7-10(12)9-13;3-2(4,5)1(6)7/h5-8,11H,3-4,9,13H2,1-2H3;(H,6,7) |
InChI Key |
TWTNEBYYOLIJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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